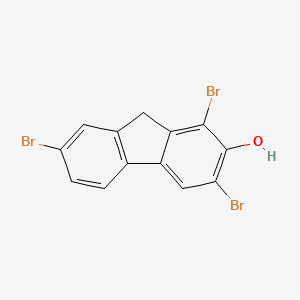![molecular formula C20H14O2 B14639962 [1,1'-Binaphthalene]-2,3-diol CAS No. 51746-06-6](/img/structure/B14639962.png)
[1,1'-Binaphthalene]-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Binaphthalene]-2,3-diol: is a chiral organic compound that has garnered significant attention in the field of asymmetric synthesis and catalysis. This compound is characterized by its two naphthalene rings connected at the 1-position, with hydroxyl groups at the 2 and 3 positions. The unique structure of [1,1’-Binaphthalene]-2,3-diol allows it to serve as a versatile ligand in various chemical reactions, making it a valuable tool in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Binaphthalene]-2,3-diol typically involves the oxidative coupling of 2-naphthol. One common method employs FeCl3 as the oxidizing agent in a solvent such as chloroform or dichloromethane . The reaction is carried out under an inert atmosphere, often nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of [1,1’-Binaphthalene]-2,3-diol can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing waste. The use of green chemistry principles, such as employing Cu-Montmorillonite as a catalyst, has also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: [1,1’-Binaphthalene]-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic substitution often employs like as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction can produce dihydro derivatives .
科学研究应用
Chemistry: In chemistry, [1,1’-Binaphthalene]-2,3-diol is widely used as a chiral ligand in asymmetric synthesis. It plays a crucial role in the formation of chiral catalysts for reactions such as the Suzuki-Miyaura coupling and asymmetric hydrogenation .
Biology and Medicine: In biological research, derivatives of [1,1’-Binaphthalene]-2,3-diol have been investigated for their potential as enzyme inhibitors and in the development of new pharmaceuticals. Its chiral properties make it a valuable tool in the study of enzyme mechanisms and drug design .
Industry: Industrially, [1,1’-Binaphthalene]-2,3-diol is used in the production of fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it an essential component in various catalytic processes .
作用机制
The mechanism by which [1,1’-Binaphthalene]-2,3-diol exerts its effects is primarily through its role as a chiral ligand. It forms complexes with metal ions, creating a chiral environment that facilitates asymmetric catalysis. The molecular targets include various metal centers, and the pathways involved often pertain to the activation of substrates in catalytic cycles .
相似化合物的比较
- [1,1’-Binaphthalene]-2,2’-diol (BINOL)
- [1,1’-Binaphthalene]-8,8’-diyl bis(diphenylphosphane) (BINAP)
Comparison: While [1,1’-Binaphthalene]-2,3-diol shares structural similarities with BINOL and BINAP, it is unique in its substitution pattern, which imparts different electronic and steric properties. This uniqueness allows it to be used in specific reactions where other binaphthalene derivatives may not be as effective .
属性
CAS 编号 |
51746-06-6 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
1-naphthalen-1-ylnaphthalene-2,3-diol |
InChI |
InChI=1S/C20H14O2/c21-18-12-14-7-2-4-10-16(14)19(20(18)22)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,21-22H |
InChI 键 |
KZZNMIMGMUSNMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC4=CC=CC=C43)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)

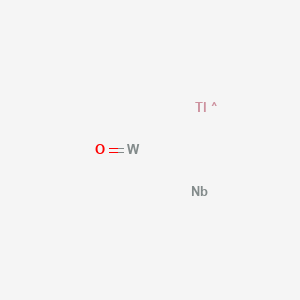
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
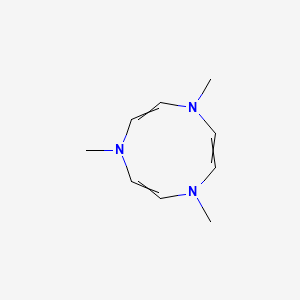
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
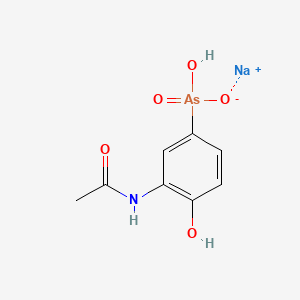
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
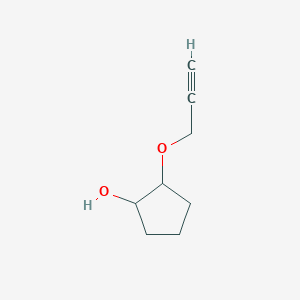
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
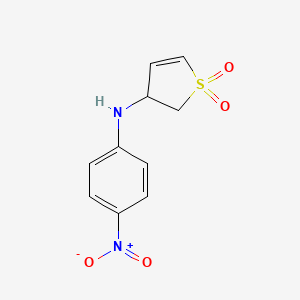

![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
